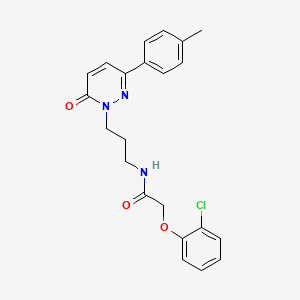![molecular formula C23H21N5O3 B2357016 6-(2-Etoxifenil)-2,4-dimetil-7-fenilpurino[7,8-a]imidazol-1,3-diona CAS No. 923377-79-1](/img/structure/B2357016.png)
6-(2-Etoxifenil)-2,4-dimetil-7-fenilpurino[7,8-a]imidazol-1,3-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Ethoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C23H21N5O3 and its molecular weight is 415.453. The purity is usually 95%.
BenchChem offers high-quality 6-(2-Ethoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Ethoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal y Desarrollo de Medicamentos
Los imidazoles y sus derivados juegan un papel fundamental en la síntesis de moléculas biológicamente activas. Los investigadores han explorado su potencial como fármacos anticancerígenos, antienvejecimiento, anticoagulantes, antiinflamatorios, antimicrobianos, antituberculosos, antidiabéticos, antimaláricos y antivirales. Además, actúan como inhibidores enzimáticos y reguladores selectivos del crecimiento de las plantas. La demanda de métodos respetuosos con el medio ambiente ha llevado al uso de derivados del imidazol como líquidos iónicos y carbenos N-heterocíclicos (NHC) .
Química Sintética e Industria
Los imidazoles encuentran aplicaciones en varios procesos sintéticos. Los métodos para sintetizar imidazoles sustituidos incluyen condensación, ciclización de anillos, conversión de oxidación, análisis de cara sólida, pirólisis de vacío flash, microrreactores y técnicas promovidas por líquidos iónicos. Los imidazoles tri- y tetra-sustituidos se sintetizan comúnmente mediante ciclocondensación de 1,2-dicetonas, acetato de amonio, aldehídos y anilinas utilizando diferentes catalizadores bajo condiciones verdes o basadas en disolventes eficientes .
Materiales Funcionales y Química Supramolecular
Los imidazoles participan en ensamblajes supramoleculares e interacciones huésped-huésped. Los investigadores diseñan materiales funcionales basados en marcos que contienen imidazol, como marcos metal-orgánicos (MOF) y marcos orgánicos covalentes (COF). Estos materiales encuentran aplicaciones en el almacenamiento de gases, la catálisis y la administración de fármacos.
En resumen, el compuesto “6-(2-Etoxifenil)-2,4-dimetil-7-fenilpurino[7,8-a]imidazol-1,3-diona” ofrece posibilidades interesantes en diversos campos, lo que lo convierte en un área de investigación valiosa para científicos y profesionales por igual . Si necesita más detalles o tiene preguntas adicionales, ¡no dude en preguntar!
Propiedades
IUPAC Name |
6-(2-ethoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-4-31-18-13-9-8-12-16(18)28-17(15-10-6-5-7-11-15)14-27-19-20(24-22(27)28)25(2)23(30)26(3)21(19)29/h5-14H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQALMXVDGYBISN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide hydrochloride](/img/structure/B2356933.png)


![tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/new.no-structure.jpg)

![2-(ethylthio)-6-phenyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2356943.png)
![1-cyclopentyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2356944.png)
![1-[4-(Heptyloxy)phenyl]ethanone](/img/structure/B2356945.png)
![2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2356946.png)
![N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B2356947.png)


![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2356956.png)
